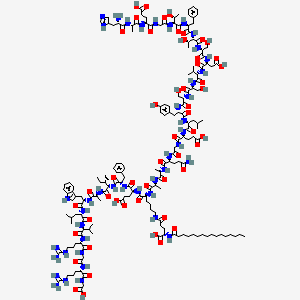
L-Leucina-1-13C
Descripción general
Descripción
L-Leucine-1-13C is a labeled form of the essential amino acid L-Leucine, where the carbon at the first position is replaced with the isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and protein synthesis analysis .
Aplicaciones Científicas De Investigación
L-Leucine-1-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding protein synthesis.
Medicine: Utilized in metabolic studies to investigate disorders related to amino acid metabolism.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
Target of Action
L-Leucine-1-13C, a 13C-labeled form of L-Leucine, primarily targets the mammalian target of rapamycin (mTOR) signaling pathway . mTOR is a central regulator of cell growth and proliferation, and its activation is essential for the initiation of protein translation .
Mode of Action
L-Leucine-1-13C interacts with its targets by enhancing the affinity of GLP-4 , a glucagon-like peptide . This interaction leads to the activation of the mTOR signaling pathway, which in turn stimulates protein synthesis and cell growth .
Biochemical Pathways
The primary biochemical pathway affected by L-Leucine-1-13C is the mTOR signaling pathway . Activation of this pathway leads to a series of downstream effects, including increased protein synthesis, cell growth, and proliferation .
Pharmacokinetics
It is known that stable isotopes like 13c have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The activation of the mTOR signaling pathway by L-Leucine-1-13C leads to increased protein synthesis, cell growth, and proliferation . These molecular and cellular effects contribute to the compound’s potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine-1-13C typically involves the incorporation of carbon-13 into the precursor molecules during the chemical synthesis of L-Leucine. One common method is the use of labeled precursors such as 13C-labeled glucose or other carbon sources in microbial fermentation processes .
Industrial Production Methods: Industrial production of L-Leucine-1-13C often involves fermentation using genetically modified microorganisms that can incorporate carbon-13 into the amino acid. The fermentation broth is then processed to isolate and purify the labeled L-Leucine .
Análisis De Reacciones Químicas
Types of Reactions: L-Leucine-1-13C undergoes similar chemical reactions as its non-labeled counterpart, including:
Oxidation: Conversion to keto acids.
Reduction: Formation of corresponding alcohols.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles like halides or amines under various conditions.
Major Products:
Oxidation: Produces α-ketoisocaproate.
Reduction: Yields isovaleryl alcohol.
Substitution: Forms various substituted leucine derivatives.
Comparación Con Compuestos Similares
L-Leucine-13C6: Another labeled form with all six carbons replaced by carbon-13.
L-Valine-1-13C: A similar labeled amino acid used in metabolic studies.
L-Isoleucine-13C6: Labeled isoleucine used for similar research purposes
Uniqueness: L-Leucine-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for detailed metabolic studies and NMR spectroscopy. This specificity allows researchers to gain insights into the metabolic fate and biochemical interactions of leucine in various biological systems .
Propiedades
IUPAC Name |
(2S)-2-amino-4-methyl(113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-SANWUMGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10995817 | |
| Record name | (1-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10995817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74292-94-7 | |
| Record name | Leucine 1-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074292947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10995817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCINE 1-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36PJ2DN56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B1674843.png)








